molecular formula C19H18N2O3 B14389163 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one CAS No. 90072-54-1

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one

Cat. No.: B14389163
CAS No.: 90072-54-1
M. Wt: 322.4 g/mol
InChI Key: JWYWYTRSSGNDRA-UHFFFAOYSA-N
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Description

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is a complex organic compound that features a morpholine ring, a phenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the imino group.

Scientific Research Applications

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound’s imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90072-54-1

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethanone

InChI

InChI=1S/C19H18N2O3/c20-17(14-6-2-1-3-7-14)18(22)15-8-4-5-9-16(15)19(23)21-10-12-24-13-11-21/h1-9,20H,10-13H2

InChI Key

JWYWYTRSSGNDRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)C(=N)C3=CC=CC=C3

Origin of Product

United States

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